molecular formula C9H15N3O B2607052 1,5-dimethyl-N-(propan-2-yl)-1H-pyrazole-3-carboxamide CAS No. 1280844-52-1

1,5-dimethyl-N-(propan-2-yl)-1H-pyrazole-3-carboxamide

Cat. No.: B2607052
CAS No.: 1280844-52-1
M. Wt: 181.239
InChI Key: KNZSEFHVIYDGGB-UHFFFAOYSA-N
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Description

1,5-dimethyl-N-(propan-2-yl)-1H-pyrazole-3-carboxamide is a synthetic organic compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This compound is characterized by its unique structure, which includes a pyrazole ring substituted with methyl groups at positions 1 and 5, an isopropyl group at the nitrogen atom, and a carboxamide group at position 3.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,5-dimethyl-N-(propan-2-yl)-1H-pyrazole-3-carboxamide typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound, such as acetylacetone, under acidic or basic conditions.

    Substitution Reactions: The methyl groups at positions 1 and 5 can be introduced through alkylation reactions using methyl iodide or methyl bromide in the presence of a strong base like sodium hydride.

    Introduction of the Isopropyl Group: The isopropyl group can be introduced by reacting the pyrazole with isopropylamine under suitable conditions.

    Formation of the Carboxamide Group: The carboxamide group can be introduced by reacting the pyrazole with an appropriate carboxylic acid derivative, such as an acid chloride or an ester, in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Common techniques include continuous flow synthesis and the use of automated reactors to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

1,5-dimethyl-N-(propan-2-yl)-1H-pyrazole-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific substituents on the pyrazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogen atoms replacing specific substituents.

    Substitution: Substituted pyrazole derivatives with new functional groups replacing existing ones.

Scientific Research Applications

1,5-dimethyl-N-(propan-2-yl)-1H-pyrazole-3-carboxamide has various scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs for treating various diseases.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1,5-dimethyl-N-(propan-2-yl)-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways depend on the specific biological context and the compound’s structural features.

Comparison with Similar Compounds

Similar Compounds

    1,5-dimethyl-1H-pyrazole-3-carboxamide: Lacks the isopropyl group at the nitrogen atom.

    1,5-dimethyl-N-(ethyl)-1H-pyrazole-3-carboxamide: Contains an ethyl group instead of an isopropyl group.

    1,3-dimethyl-N-(propan-2-yl)-1H-pyrazole-5-carboxamide: Methyl groups are at positions 1 and 3, and the carboxamide group is at position 5.

Uniqueness

1,5-dimethyl-N-(propan-2-yl)-1H-pyrazole-3-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

IUPAC Name

1,5-dimethyl-N-propan-2-ylpyrazole-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3O/c1-6(2)10-9(13)8-5-7(3)12(4)11-8/h5-6H,1-4H3,(H,10,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNZSEFHVIYDGGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C)C(=O)NC(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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